molecular formula C23H28F2N4O3 B12425198 Paliperidone E-oxime-d4

Paliperidone E-oxime-d4

Cat. No.: B12425198
M. Wt: 450.5 g/mol
InChI Key: CLNKYXBDIXTFRW-AILYZEJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paliperidone E-oxime-d4 is a deuterated derivative of Paliperidone E-oxime, which is an impurity of Paliperidone. Paliperidone is an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders. The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Paliperidone due to its stability and distinguishable mass spectrometric profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone E-oxime-d4 typically involves the oximation of Paliperidone using hydroxylamine hydrochloride in the presence of a base such as calcium oxide. The reaction is carried out under mild conditions, often at room temperature, and the product is purified through standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Paliperidone E-oxime-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Paliperidone E-oxime-d4 is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

    Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Paliperidone.

    Medicine: Used in the development of new antipsychotic drugs and in the study of drug interactions.

    Industry: Utilized in the quality control and validation of pharmaceutical products

Mechanism of Action

The mechanism of action of Paliperidone E-oxime-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of its other pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paliperidone E-oxime-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C23H28F2N4O3

Molecular Weight

450.5 g/mol

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2

InChI Key

CLNKYXBDIXTFRW-AILYZEJYSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.